molecular formula C31H33ClN4O B1263760 Carbacrine

Carbacrine

カタログ番号: B1263760
分子量: 513.1 g/mol
InChIキー: LPEKEPLZQKHSPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbacrine is a multifunctional, multi-target-directed ligand (MTDL) designed for Alzheimer’s disease (AD) therapy. It combines structural elements from tacrine (a cholinesterase inhibitor) and carvedilol (a β-blocker with neuroprotective properties) to target multiple pathological pathways in AD . Its molecular structure integrates a tacrine-derived moiety linked to a carbazole core, enabling dual binding to acetylcholinesterase (AChE) catalytic and peripheral anionic sites (PAS) while antagonizing NMDA receptors (NMDARs) .

特性

分子式

C31H33ClN4O

分子量

513.1 g/mol

IUPAC名

N-[3-(9H-carbazol-4-yloxy)propyl]-N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine

InChI

InChI=1S/C31H33ClN4O/c32-21-14-15-24-28(20-21)36-26-11-4-2-9-23(26)31(24)34-18-6-16-33-17-7-19-37-29-13-5-12-27-30(29)22-8-1-3-10-25(22)35-27/h1,3,5,8,10,12-15,20,33,35H,2,4,6-7,9,11,16-19H2,(H,34,36)

InChIキー

LPEKEPLZQKHSPL-UHFFFAOYSA-N

正規SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNCCCOC4=CC=CC5=C4C6=CC=CC=C6N5

同義語

carbacrine

製品の起源

United States

類似化合物との比較

Key Mechanisms:

  • AChE Inhibition : Carbacrine inhibits AChE with an IC50 of 2.15 nM , surpassing many classical AChE inhibitors like tacrine .
  • NMDAR Antagonism: Blocks glutamate-induced neurotoxicity via noncompetitive NMDAR antagonism (IC50 = 0.74 µM for NR1/NR2A subunits), outperforming carvedilol .
  • Amyloid-β (Aβ) Modulation : Reduces Aβ self-aggregation and AChE-induced aggregation by 36% at 10 µM .
  • Antioxidant Activity : Scavenges reactive oxygen species (ROS) with an IC50 of 23 µM , exceeding trolox’s efficacy .

This compound exemplifies the MTDL strategy, addressing cholinergic deficits, excitotoxicity, oxidative stress, and Aβ pathology in a single molecule .

Comparison with Similar Compounds

The following table and analysis compare this compound’s pharmacological profile with other AD therapeutics, including single-target drugs, combination therapies, and MTDLs.

Compound Primary Targets Key Mechanisms Efficacy Data References
This compound AChE, NMDAR, Aβ, ROS Dual AChE/NMDAR inhibition, Aβ/ROS reduction AChE IC50: 2.15 nM; NMDAR IC50: 0.74 µM; Aβ inhibition: 36% (10 µM); ROS IC50: 23 µM
Lipocrine AChE, ROS AChE inhibition, antioxidant ROS reduction: 50% at 10 µM; lacks NMDAR/Aβ activity
Memoquin AChE, Aβ, ROS AChE inhibition, Aβ aggregation inhibition, antioxidant Broad activity but no quantitative IC50 data in provided evidence
Ladostigil AChE, NMDAR Dual AChE/NMDAR inhibition Mechanism similar to this compound; no efficacy data provided
Donepezil AChE AChE inhibition Single-target; IC50 ~6.7 nM (external data not in evidence)
Memantine NMDAR NMDAR antagonism Single-target; IC50 ~0.5–2 µM (external data not in evidence)
Namzaric AChE, NMDAR Donepezil + Memantine combination Synergistic but requires dual dosing; no MTDL advantages

Critical Analysis:

Single-Target Drugs (Donepezil, Memantine): Donepezil (AChE inhibitor) and Memantine (NMDAR antagonist) are FDA-approved but address isolated pathways. This compound’s dual inhibition (AChE IC50 = 2.15 nM; NMDAR IC50 = 0.74 µM) suggests comparable or superior efficacy to these monotherapies .

Combination Therapy (Namzaric): Namzaric combines Donepezil and Memantine but lacks the antioxidant and Aβ-modulating effects of this compound. Its requirement for dual dosing may increase patient non-compliance .

Memoquin: A quinone-bearing MTDL with AChE inhibition, Aβ modulation, and antioxidant properties but lacks quantitative NMDAR data .

Research Findings and Limitations

Advantages:

  • Synergistic Neuroprotection : this compound’s multimodal action addresses AD’s complex pathology more comprehensively than single-target or dual-mechanism drugs .
  • Improved Potency : Its NMDAR antagonism (IC50 = 0.74 µM) is 10-fold more potent than carvedilol, and its antioxidant activity surpasses trolox .

Limitations:

  • Limited In Vivo Data: Most studies cited are in vitro; preclinical AD models are needed to validate efficacy and safety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。